5-methyl-N-(pyridin-2-yl)thiazol-2-amine
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Overview
Description
“N-(5-methyl-1,3-thiazol-2-yl)pyridin-2-amine” is a compound that belongs to the group of azole heterocycles . Thiazoles, which are aromatic five-membered heterocycles containing one sulfur and one nitrogen atom, have gained considerable attention because of their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole derivatives, including “N-(5-methyl-1,3-thiazol-2-yl)pyridin-2-amine”, often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system, carried out in the presence of tetrabutylammonium fluoride under mild conditions . Various 2,5-diarylthiazole derivatives were synthesized in good yields .Molecular Structure Analysis
Thiazoles are planar, and their aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazoles, including “N-(5-methyl-1,3-thiazol-2-yl)pyridin-2-amine”, can undergo various chemical reactions. For instance, these compounds can be converted to 5-(2-substituted–1,3-thiazol-5-yl)-2-alkoxybenzamides and 5-(2-N-(substituted aryl)-1,3-thiazol-5-yl)-2-alkoxy benzamides by reacting with n-alkylbromides in the presence of a base .Scientific Research Applications
Dynamic Tautomerism and Divalent N(I) Character N-(Pyridin-2-yl)thiazol-2-amine shows a dynamic range of tautomeric structures with competitive isomeric formations that possess divalent N(I) character. This versatility is highlighted by the electron donating property exhibited by its structure, particularly evident upon protonation where a clear (L→N←L)⊕ character emerges, demonstrating the compound's potential in molecular orbital analysis and its contribution to understanding electron distribution and tautomeric preferences in chemical compounds (Bhatia, Malkhede, & Bharatam, 2013).
Anticancer Evaluation and Mannich Bases Research into derivatives of N-(pyridin-2-yl)thiazol-2-amine, including 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles, has shown promising in vitro anticancer activity against human cancer cell lines. Notably, certain Mannich bases derived from these compounds exhibit potent cytotoxicity, suggesting the compound's utility in developing new anticancer agents (Abdo & Kamel, 2015).
Gold-Catalyzed Synthesis of Fused Heteroaromatics Utilizing N-(pyridin-2-yl)thiazol-2-amine derivatives in gold-catalyzed cycloaddition reactions offers a convergent and regioselective pathway to synthesizing imidazo-fused heteroaromatics. This method demonstrates the compound's role in facilitating significant structural variation in the synthesis of complex organic molecules, contributing to the expansion of synthetic chemistry methodologies (Garzón & Davies, 2014).
Structural Characterization and Polymorphism The study of polymorphic forms of related thiazol-2-amines and derived aminothiazoles provides insights into the diverse intermolecular hydrogen bonding patterns and molecular conformations these compounds can adopt. Such research is crucial for understanding the structural basis of chemical reactivity and designing compounds with desired physical and chemical properties (Böck et al., 2020).
Oxidative C–H Functionalization The synthesis of N-(pyridin-2-yl)benzo[d]thiazol-2-amines via oxidative C–S bond formation using a metal-free approach underscores the compound's utility in creating biologically active molecules. This process highlights the potential for developing novel synthetic routes that are more environmentally friendly and efficient (Mariappan et al., 2016).
Mechanism of Action
Target of Action
Thiazole derivatives have been found to exhibit diverse biological activities, acting as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various targets in the body, leading to different physiological effects . For instance, some thiazole derivatives bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives are known to interact with various biochemical pathways, potentially activating or inhibiting enzymes or receptors in the biological systems .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .
Result of Action
Thiazole derivatives have been reported to exhibit various biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The chemical properties of thiazole derivatives, such as their solubility in various solvents, may influence their action in different environments .
Future Directions
The future directions for “N-(5-methyl-1,3-thiazol-2-yl)pyridin-2-amine” and similar compounds could involve further exploration of their pharmaceutical and biological activities, as well as their potential applications in different fields. Modification of thiazole-based compounds at different positions to generate new molecules with potent antitumor, antioxidant, and antimicrobial activities could also be a promising area of research .
Biochemical Analysis
Biochemical Properties
Thiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves the thiazole ring, which can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .
Cellular Effects
Thiazole derivatives have been reported to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Molecular Mechanism
A study on a series of thiazole derivatives showed that they could inhibit CDK2, CDK4, and CDK6, which are key regulators of the cell cycle . This suggests that 5-methyl-N-(pyridin-2-yl)thiazol-2-amine might exert its effects at the molecular level through similar mechanisms.
Properties
IUPAC Name |
5-methyl-N-pyridin-2-yl-1,3-thiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3S/c1-7-6-11-9(13-7)12-8-4-2-3-5-10-8/h2-6H,1H3,(H,10,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQCPEGWJJANDHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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